Cbz-N-methyl-D-norvaline
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Overview
Description
Preparation Methods
Cbz-N-methyl-D-norvaline can be synthesized through various synthetic routes. One common method involves the protection of the amino group of norvaline using the benzyloxycarbonyl (Cbz) group. The reaction typically involves the use of Cbz-Cl (benzyloxycarbonyl chloride) under Schotten-Baumann conditions or with an organic base . The reaction conditions include the use of a carbonate base and an organic solvent. Industrial production methods may involve similar protection strategies but on a larger scale, ensuring high yields and purity .
Chemical Reactions Analysis
Cbz-N-methyl-D-norvaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cbz-N-methyl-D-norvaline has several scientific research applications:
Mechanism of Action
The mechanism of action of Cbz-N-methyl-D-norvaline involves the protection of the amino group as a carbamate. The Cbz group protects the amine by forming a less reactive carbamate, which can be deprotected using catalytic hydrogenation (Pd/C, H2) . This protection and deprotection mechanism is crucial in peptide synthesis and other organic synthesis processes .
Comparison with Similar Compounds
Cbz-N-methyl-D-norvaline can be compared with other similar compounds, such as:
Cbz-N-methyl-L-norvaline: Similar in structure but with a different stereochemistry.
Cbz-N-methyl-D-alanine: Another Cbz-protected amino acid with a different side chain.
Cbz-N-methyl-D-leucine: A Cbz-protected amino acid with a bulkier side chain.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the Cbz protecting group, which makes it a valuable building block in organic synthesis .
Properties
IUPAC Name |
2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-7-12(13(16)17)15(2)14(18)19-10-11-8-5-4-6-9-11/h4-6,8-9,12H,3,7,10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQJUVKEWIMVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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